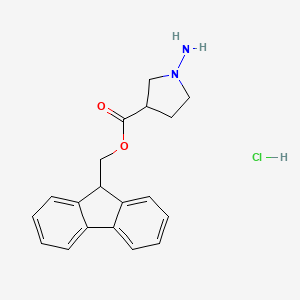
9H-fluoren-9-ylmethyl 1-aminopyrrolidine-3-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fmoc-amino-pyrrolidine hydrochloride: is a chemical compound with the molecular formula C19H20N2O2·HCl and a molecular weight of 344.84 g/mol . It is primarily used in the field of proteomics research and peptide synthesis . The compound is characterized by the presence of a fluorene-methyloxycarbonyl (Fmoc) protecting group attached to the amino group of pyrrolidine, which is further stabilized as a hydrochloride salt .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fmoc-amino-pyrrolidine hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of pyrrolidine is protected using the Fmoc group. This is achieved by reacting pyrrolidine with Fmoc-chloride in the presence of a base such as triethylamine.
Formation of Hydrochloride Salt: The resulting Fmoc-protected pyrrolidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 3-Fmoc-amino-pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) techniques, which allow for efficient and scalable production .
化学反応の分析
Types of Reactions:
Deblocking Reactions: The primary reaction involving 3-Fmoc-amino-pyrrolidine hydrochloride is the removal of the Fmoc protecting group.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions:
Deblocking Reagents: Piperidine, pyrrolidine, and piperazine are commonly used for Fmoc removal.
Reaction Conditions: The deblocking reactions are usually carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Major Products:
科学的研究の応用
Chemistry: 3-Fmoc-amino-pyrrolidine hydrochloride is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins . It serves as a building block in the synthesis of complex peptide sequences.
Biology and Medicine: In biological research, the compound is used for the synthesis of peptide-based therapeutics and diagnostic agents . It is also employed in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: In the pharmaceutical industry, 3-Fmoc-amino-pyrrolidine hydrochloride is used for the large-scale production of peptide drugs and other bioactive compounds .
作用機序
The primary mechanism of action of 3-Fmoc-amino-pyrrolidine hydrochloride involves the removal of the Fmoc protecting group. This process occurs through a base-induced mechanism where the base abstracts a proton from the Fmoc group, leading to the formation of a reactive intermediate called dibenzofulvene . The dibenzofulvene intermediate is then scavenged by the base, resulting in the deprotection of the amino group .
類似化合物との比較
4-Methylpiperidine: Used as an alternative deblocking reagent in SPPS.
Piperazine: Another secondary amine used for Fmoc removal.
Uniqueness: 3-Fmoc-amino-pyrrolidine hydrochloride is unique due to its specific structure, which allows for efficient Fmoc protection and deprotection in peptide synthesis. Its stability as a hydrochloride salt also makes it a preferred choice in various synthetic applications .
特性
分子式 |
C19H21ClN2O2 |
|---|---|
分子量 |
344.8 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl 1-aminopyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H20N2O2.ClH/c20-21-10-9-13(11-21)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18H,9-12,20H2;1H |
InChIキー |
GEDFWBWVZJVGOE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















